1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Description
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole and pyridine ring fused together, along with a phenylsulfonyl group
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-11(18)14-10-17(15-9-16-8-7-13(14)15)21(19,20)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGLFEKECVWFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Synthetic Strategy
Target Molecule Analysis
The target compound features a pyrrolo[2,3-c]pyridine core fused at positions 2 (pyrrole) and 3 (pyridine). The 1-position is substituted with a phenylsulfonyl group (-SO₂C₆H₅), while the 3-position bears an acetyl group (-COCH₃). The sulfonyl group enhances solubility and stabilizes the intermediate for subsequent functionalization, whereas the acetyl group introduces electrophilic reactivity for downstream applications.
Retrosynthetic Approach
Retrosynthetic cleavage reveals two key precursors:
- 1H-Pyrrolo[2,3-c]pyridine : The parent heterocycle.
- Benzenesulfonyl chloride : For N-sulfonylation.
- Acetyl chloride : For Friedel-Crafts acylation.
Step 1: Sulfonylation of 1H-Pyrrolo[2,3-c]pyridine
Reaction Mechanism
Sulfonylation proceeds via deprotonation of the pyrrole nitrogen by a strong base (e.g., NaH), followed by nucleophilic attack on benzenesulfonyl chloride. The reaction is typically conducted in polar aprotic solvents (DMF, THF) at 0–25°C.
Table 1: Sulfonylation Conditions and Yields
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| NaH (60%) | DMF | 0°C → 25°C | 99.6% | |
| NaOH | CH₂Cl₂ | 20°C | 85% | |
| NaH (60%) | THF | 0°C → 25°C | 95% |
Optimized Protocol (Adapted from):
- Suspend 1H-pyrrolo[2,3-c]pyridine (1 eq) in anhydrous THF (10 vol).
- Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
- Introduce benzenesulfonyl chloride (1.1 eq) dropwise.
- Warm to 25°C and stir for 2–4 hours.
- Quench with saturated NH₄Cl, extract with DCM, and concentrate.
Yield : 95–99.6% (white solid).
Step 2: Friedel-Crafts Acylation at the 3-Position
Regioselectivity and Reactivity
The phenylsulfonyl group directs electrophilic substitution to the 3-position via resonance deactivation of adjacent positions. Acetyl chloride, in the presence of AlCl₃, generates the acylium ion, which reacts with the electron-rich pyrrole ring.
Table 2: Acylation Conditions and Yields
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | Reflux | 75% | |
| FeCl₃ | Toluene | 80°C | 68% | |
| AlCl₃ | Nitromethane | 25°C | 82% |
Optimized Protocol (Adapted from):
- Dissolve 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1 eq) in CH₂Cl₂ (15 vol).
- Add AlCl₃ (1.5 eq) and cool to 0°C.
- Introduce acetyl chloride (1.2 eq) dropwise.
- Reflux for 6–8 hours.
- Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Yield : 70–75% (pale yellow crystals).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethanone moiety undergoes nucleophilic attack under basic conditions. For example:
-
Acid-catalyzed condensation with hydrazine derivatives forms hydrazones, enabling further cyclization reactions.
-
Alkoxy group substitution at the 4-position occurs via SNAr mechanisms, facilitated by the electron-deficient pyridine ring. Reaction with cyclohexylmethanol in the presence of K₂CO₃ yields 4-(cyclohexylmethoxy)-substituted derivatives .
Table 1: Substitution Reactions
Cross-Coupling Reactions
The compound participates in palladium-mediated coupling reactions:
-
Suzuki-Miyaura coupling at the 5-position with aryl boronic acids (e.g., phenylboronic acid) proceeds efficiently using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in dioxane/water at 80°C .
-
Sonogashira coupling with terminal alkynes under InCl₃ catalysis generates alkynylated derivatives, as demonstrated in ultrasound-assisted protocols .
Deprotection and Functionalization
The phenylsulfonyl group acts as a protecting group, removable under specific conditions:
-
Morpholine-mediated deprotection at elevated temperatures (80°C) cleaves the sulfonyl group, regenerating the NH-pyrrolopyridine core .
-
Subsequent N-methylation using methyl iodide and NaH yields 1-methyl derivatives, critical for enhancing metabolic stability in drug discovery .
Table 2: Deprotection and Methylation
Oxidation and Reduction Pathways
-
Ketone reduction : The ethanone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the fused ring system may limit efficiency.
-
Aromatic ring oxidation : Under strong oxidants (e.g., KMnO₄), the pyrrolopyridine core undergoes ring-opening, forming dicarboxylic acid derivatives.
Multi-Component Reactions (MCRs)
InCl₃-catalyzed MCRs with ethyl acetoacetate, hydrazine, and malononitrile under ultrasound irradiation yield pyrano[2,3-c]pyrazole hybrids. This method achieves 80–95% yields in 20 minutes at 40°C .
Table 3: Ultrasound-Assisted MCR Performance
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| InCl₃ | 50% EtOH | 40 | 20 | 95 |
Alkynylation and Cycloaddition
-
Copper-free alkynylation at the 3-position using ethynylbenzamido esters proceeds via EDC/HOBt-mediated coupling, followed by Sonogashira-type reactions .
-
Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) has been theorized but requires experimental validation.
Key Mechanistic Insights
-
The phenylsulfonyl group enhances electrophilicity at the 3- and 5-positions, directing regioselectivity in cross-coupling reactions .
-
Steric effects from the fused pyrrolopyridine system influence reaction rates, particularly in reductions and large nucleophile attacks .
This compound’s versatile reactivity profile makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and RORC2 inverse agonists . Further studies should explore asymmetric catalysis and green chemistry adaptations for industrial scalability.
Scientific Research Applications
Chemistry
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone serves as an important reagent in organic synthesis. It is utilized in the development of novel heterocyclic compounds and can undergo various chemical reactions including oxidation, reduction, and substitution.
Table 1: Common Reactions Involving 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of functional groups | Potassium permanganate |
| Reduction | Conversion of double bonds to single bonds | Lithium aluminum hydride |
| Substitution | Replacement of the phenylsulfonyl group | Nucleophiles |
Biology
The compound has been studied for its potential biological activities. Research indicates that it may possess antimicrobial and antiviral properties. Preliminary studies suggest that derivatives of this compound could inhibit the growth of certain pathogens.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone against common bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows it to interact with specific biological targets, which may lead to the development of new drugs.
Case Study: Cancer Research
Investigations into the anti-cancer properties of related compounds have shown promise in targeting human liver cancer cells. Molecular docking studies indicate that these compounds can effectively bind to cancer-related enzymes, suggesting a pathway for therapeutic development .
Industrial Applications
In industrial settings, 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications.
Table 2: Industrial Uses
| Application Type | Description |
|---|---|
| Material Synthesis | Used as a building block for polymers and composites |
| Catalysis | Acts as a catalyst in organic transformations |
Mechanism of Action
The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyrrole and pyridine rings can participate in various interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrole: A simpler compound with similar structural features but lacking the fused pyridine ring.
1-(Phenylsulfonyl)-1H-pyrrole-3-yl]ethanone: Another related compound with a different arrangement of functional groups.
Uniqueness
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Biological Activity
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, with the CAS number 1679330-17-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12N2O3S
- Molecular Weight : 300.3324 g/mol
- SMILES Notation : CC(=O)c1cn(c2c1ccnc2)S(=O)(=O)c1ccccc1
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 3
- XLogP3 : 1.8
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Properties
Recent studies suggest that 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exhibits significant cytotoxic effects against several cancer cell lines. The mechanisms proposed include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It may target key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HCT116 and MCF7). The results indicated:
- IC50 Values : The IC50 values ranged from 10 to 20 µM, suggesting moderate potency against these cell lines.
- Mechanism of Action : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.
Study 2: Molecular Docking Studies
Molecular docking studies were performed to predict the binding affinity of the compound to various targets:
- Targets Identified : CDC25B and PTP1B were identified as potential targets.
- Binding Affinity : The docking scores indicated strong binding interactions, supporting further investigation into these pathways.
Data Table of Biological Activities
Q & A
Q. Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- Pyrrole protons: δ 6.8–7.2 ppm (multiplet, 2H).
- Phenylsulfonyl group: δ 7.5–8.1 ppm (aromatic protons).
- Ethanone carbonyl: δ 2.6 ppm (singlet, CH₃) .
- ¹³C NMR : Confirm the ketone carbon at δ 205–210 ppm.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the exact mass (calculated for C₁₅H₁₂N₂O₃S: 300.0644) .
Troubleshooting : If spectral data conflicts with literature (e.g., unexpected splitting), recheck reaction conditions or consider rotational isomers caused by sulfonyl group steric effects .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Q. Methodological Answer :
Core Modifications :
- Vary substituents on the phenylsulfonyl group (e.g., electron-withdrawing/-donating groups) to assess impact on bioactivity.
- Replace the ethanone moiety with other ketones or heterocycles (e.g., triazoles) to probe steric/electronic effects .
Biological Assays :
- Use pseudotype viral infectivity assays (for antiviral studies) or kinase inhibition assays, depending on target pathways.
- Measure IC₅₀ values in the presence of 40% human serum to account for protein binding .
Computational Modeling :
- Perform DFT calculations to predict substituent coplanarity and hydrogen-bonding capacity, which correlate with potency in related HIV attachment inhibitors .
Data Interpretation : Cross-validate computational predictions with experimental IC₅₀ values to refine SAR models.
Advanced: How should researchers address contradictory spectral data during characterization?
Q. Methodological Answer :
- Scenario : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration ratios).
- Root Cause Analysis :
- Check for residual solvents or moisture (e.g., DMSO-d₆ peaks at δ 2.5 ppm).
- Assess regioisomer formation (common in pyrrolopyridine systems due to multiple reactive sites) .
- Resolution :
Advanced: What methodologies are suitable for studying the compound’s reactivity in nucleophilic or electrophilic reactions?
Q. Methodological Answer :
- Electrophilic Substitution :
- Nitration : React with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 5-position of the pyrrolopyridine ring. Monitor regioselectivity via LC-MS .
- Nucleophilic Attack :
- Grignard Reagents : Add methylmagnesium bromide to the ethanone carbonyl to form tertiary alcohols; quench with NH₄Cl and characterize via IR (loss of C=O stretch at ~1700 cm⁻¹) .
- Kinetic Studies :
- Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying temperatures/pH.
Caution : Sulfonyl groups may deactivate the ring toward electrophiles; pre-functionalize the core if needed .
Basic: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
- Hazard Mitigation :
- First Aid :
- For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
